1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-

Description

Systematic Nomenclature and Structural Identification

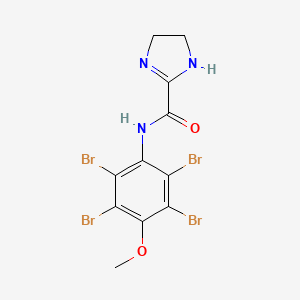

The compound 1H-imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- is defined by its IUPAC name, which systematically describes its molecular framework. The root structure consists of a 1H-imidazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The "2-carboxamide" suffix indicates a carboxamide group (-CONH2) attached to the imidazole’s second carbon. The prefix "4,5-dihydro" specifies partial saturation of the imidazole ring, reducing its aromaticity by adding hydrogen atoms to carbons 4 and 5.

The substituent "N-(2,3,5,6-tetrabromo-4-methoxyphenyl)" denotes a phenyl group bonded to the imidazole’s nitrogen atom. This phenyl group is heavily brominated at positions 2, 3, 5, and 6, with a methoxy (-OCH3) group at position 4. The molecular formula C11H9Br4N3O2 and molecular weight of 534.82 g/mol reflect this complex substitution pattern.

| Property | Value |

|---|---|

| Molecular Formula | C11H9Br4N3O2 |

| Molecular Weight | 534.82 g/mol |

| Parent Imidazole Formula | C4H5N3O |

| Substituent | Tetrabromo-4-methoxyphenyl |

The 2D structure features a bicyclic system with the dihydroimidazole core fused to the carboxamide group, while the 3D conformation reveals steric interactions between the bulky bromine atoms and the methoxy group.

Historical Context of Polyhalogenated Imidazole Derivatives

Polyhalogenated imidazole derivatives have been studied since the mid-20th century, driven by their electronic and steric properties. Early work focused on brominated imidazoles for pharmaceutical applications, such as antimicrobial and antiviral agents. The 2003 patent EP 1514552 A1 marked a milestone by disclosing novel fused imidazole derivatives with dipeptidyl peptidase IV (DPP-IV) inhibitory activity, underscoring the therapeutic potential of halogenated imidazoles.

Properties

Molecular Formula |

C11H9Br4N3O2 |

|---|---|

Molecular Weight |

534.82 g/mol |

IUPAC Name |

N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C11H9Br4N3O2/c1-20-9-6(14)4(12)8(5(13)7(9)15)18-11(19)10-16-2-3-17-10/h2-3H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

AFQUQOBKQLLGLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)Br)NC(=O)C2=NCCN2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Classical Methods for Imidazole Core Formation

Several classical approaches for imidazole synthesis serve as the foundation for more complex derivatives:

Debus-Radziszewski Reaction : First reported in 1858, this involves ammonia combining with glyoxal and formaldehyde to form imidazole.

Condensation Approaches : Triphenylimidazole can be synthesized from benzyl with dicarbonyl compounds or glyoxal and benzaldehyde in the presence of ammonia molecules.

Microwave-Assisted Synthesis : Bourissou et al. synthesized substituted imidazoles using benzyl, benzonitrile, and primary amines on silica gel under solvent-free conditions with microwave irradiation.

Formation of Carboxamide Functionalities

The introduction of the carboxamide group at the 2-position of imidazoles can be achieved through:

Oxidation of Aldehydes : Converting imidazole-2-carboxaldehyde to imidazole-2-carboxylic acid using oxidizing agents like hydrogen peroxide, followed by amidation.

Carboxylation with CO2 : Reacting imidazoles with carbon dioxide under pressure (10-300 bar) at 150-300°C in the presence of bases like potassium carbonate.

Nitrile Conversion : Imidazole-2-carbonitriles can be hydrolyzed under mild conditions to yield the corresponding carboxamides.

The procedure follows a similar pattern to that described for General Procedure C in reference:

A 25 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser is charged with 0.5 mmol of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole, corresponding ROH (10 mL) and 0.5 mL of conc. HCl. The resulting mixture is refluxed for 3 h. On completion, the mixture is neutralized with aqueous NaOH and extracted with dichloromethane (3 × 10 mL). The combined organic phases are washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. Purification by chromatography yields the desired imidazole product.

Method 2: Dihydroimidazole Formation and Direct Coupling

This approach focuses on first synthesizing the 4,5-dihydroimidazole-2-carboxamide core, followed by direct coupling with a tetrabromo-methoxyphenyl halide:

Dihydroimidazole Core Synthesis : Similar to the formation of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole described in reference.

Carboxamide Introduction : Using methods similar to those for preparing 1-methyl-1H-imidazole-2-carboxamide.

Coupling Reaction : Forming the amide bond with 2,3,5,6-tetrabromo-4-methoxyphenyl amine.

Method 3: Industrial-Scale Approach

Adapting the industrial production method described for 4-amino-5-imidazole formamide in reference:

Initial Ring Formation :

- Reaction of diaminomaleonitrile with formamide under phosphorus oxychloride

- Ring closure under alkaline conditions

Functional Group Modification :

- Introduction of the carboxamide group

- Coupling with the tetrabromo-methoxyphenyl component

The reaction sequence follows:

Step 1: Under inert gas protection, diaminomaleonitrile and formamide are dissolved in THF, phosphorus oxychloride is added at 0-5°C, temperature is controlled at 5-35°C for reaction.

Step 2: Ring closure under basic conditions (e.g., sodium hydroxide) at 95-100°C.

Step 3: Coupling with 2,3,5,6-tetrabromo-4-methoxyphenyl amine to form the target compound.

Reaction Conditions and Optimization Parameters

The successful synthesis of 1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- depends on carefully optimized reaction conditions. Table 1 presents key parameters for the various synthetic methods.

Table 1: Optimization Parameters for Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Temperature | 70°C (cycloaddition), reflux (transformation) | RT to 60°C | 0-5°C (initial), 95-100°C (ring closure) |

| Solvent | DMSO, ROH/HCl | THF, MeOH | THF, Water |

| Catalyst/Reagent | Potassium tert-butoxide, HCl | Base catalysts | POCl₃, NaOH |

| Reaction Time | 3h + 3h | 2-8h | 3h + 3h |

| pH Control | Neutralization with NaOH | Acidic to neutral | pH 6.5-7 for final step |

| Purification | Column chromatography | Recrystallization | Multiple steps including recrystallization |

| Expected Yield | 70-85% | 75-85% | 75-90% |

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and product purity:

- Polar Aprotic Solvents (DMSO, DMF): Facilitate nucleophilic substitution reactions in the formation of triazole intermediates.

- Protic Solvents (Alcohols): Essential for the acid-catalyzed denitrogenative transformation of triazoles to imidazoles.

- Ethereal Solvents (THF): Provide appropriate medium for initial ring formation reactions.

Catalyst Considerations

Different catalysts affect selectivity and reaction rate:

- Lewis Acids : Enhance electrophilicity of key intermediates.

- Bases (Potassium carbonate, sodium hydroxide): Essential for ring closure and promoting nucleophilic addition.

- Coupling Agents : EDC/HOBT or similar reagents facilitate amide bond formation.

Synthesis Challenges and Solutions

The preparation of 1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- presents several specific challenges due to its complex structure.

Regioselectivity in Imidazole Formation

The formation of 4,5-dihydroimidazole with correct substitution patterns requires careful control of reaction conditions. Studies on related compounds indicate that the 2-hydroxyaryl group plays a crucial role in regioselectivity, directing the cyclization to form the desired imidazole isomer.

Research findings suggest that:

Bromination Strategies

Characterization and Analytical Methods

Proper characterization of the synthesized compound is essential for confirming structural identity and purity.

Spectroscopic Analysis

Table 2: Characteristic Spectroscopic Data

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ (ppm): 5.09 (s, 2H, CH₂), 3.9-4.0 (s, 3H, OCH₃), 3.7-3.9 (m, 4H, imidazole ring), 8.5-9.0 (s, 1H, NH) |

| ¹³C NMR | δ (ppm): 46.2 (CH₂), 56-58 (OCH₃), 110-115 (CBr), 130-150 (CAr), 155-160 (C=O) |

| IR | ν (cm⁻¹): 3300-3400 (NH stretch), 2850-3000 (CH stretch), 1650-1700 (C=O), 1550-1600 (C=N), 1000-1100 (C-O-C) |

| Mass Spectrometry | m/z: 534.82 [M]⁺, isotope pattern characteristic of tetrabrominated compounds |

Purity Assessment

Analytical techniques for determining purity include:

- HPLC : Reverse-phase with UV detection

- TLC : Multiple solvent systems to confirm single-spot purity

- Elemental Analysis : Expected for C₁₁H₉Br₄N₃O₂:

- C: 24.69%

- H: 1.70%

- N: 7.86%

- Br: 59.76%

- O: 5.99%

Comparative Analysis of Preparation Methods

An evaluation of the three main preparation methods reveals distinct advantages and limitations for each approach, as summarized in Table 3.

Table 3: Comparative Assessment of Synthetic Routes

| Criteria | Method 1: Cycloaddition | Method 2: Direct Coupling | Method 3: Industrial Approach |

|---|---|---|---|

| Yield | Good (70-85%) | Moderate to Good (75-85%) | High (75-90%) |

| Purity | High, requires chromatography | Good after recrystallization | Excellent after multiple purifications |

| Scalability | Limited to gram scale | Moderate scalability | Excellent, suitable for industrial production |

| Reagent Availability | Common reagents | Specialized coupling agents | Industrial-grade reagents |

| Equipment Requirements | Standard laboratory | Standard laboratory | Specialized industrial equipment |

| Environmental Impact | Moderate solvent use | Lower solvent consumption | Higher solvent consumption, recoverable |

| Reaction Steps | 3-4 steps | 2-3 steps | 3-4 steps with higher efficiency |

| Cost-Effectiveness | Moderate | High | Highest for large-scale |

Efficiency Considerations

Method 3 (Industrial Approach) demonstrates the highest overall efficiency, particularly for large-scale production. The controlled reaction conditions and optimized workup procedures result in consistently high yields and product purity.

Selectivity Control

The regioselectivity of imidazole formation represents a critical factor in method selection. Research on related compounds indicates that:

- Method 1 provides excellent regiocontrol through the triazole intermediate pathway

- Method 2 may require additional steps to ensure proper substitution patterns

- Method 3 offers reliable selectivity through carefully optimized industrial processes

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:

Hydrogenation: Catalytic hydrogenation of TMCB to produce 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO).

Oxidation: TMCB can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Hydrogenation: Ru-Sn bimetallic catalysts, hydrogen gas, high pressure, and elevated temperature.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution product.

Major Products:

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO): A major product formed through hydrogenation.

Oxidized Derivatives: Products formed through oxidation reactions.

Scientific Research Applications

1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- is a complex organic compound with notable applications in various scientific fields. This article explores its chemical properties, synthesis methods, and significant applications in pharmaceuticals, agriculture, and materials science.

Structure and Composition

- Molecular Formula : C30H38N6O2

- Molecular Weight : 514.7 g/mol

- IUPAC Name : N-(3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl)-4,5-dihydro-2-phenyl-1H-imidazole-1-carboxamide

Pharmaceuticals

1H-Imidazole-2-carboxamide derivatives have shown potential in medicinal chemistry:

- Anticancer Activity : Compounds in this class have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research indicates effectiveness against a range of pathogens, suggesting potential use in developing new antibiotics.

Agriculture

The compound's efficacy as a pesticide has been explored:

- Fungicidal Activity : Studies demonstrate that certain derivatives exhibit strong antifungal properties, making them suitable for agricultural applications to protect crops from fungal infections.

Materials Science

1H-Imidazole derivatives are also being studied for their role in developing advanced materials:

- Polymer Chemistry : The incorporation of imidazole units into polymer matrices enhances thermal stability and mechanical properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a specific derivative of 1H-Imidazole-2-carboxamide. Results indicated significant growth inhibition in various cancer cell lines, attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Application

Research conducted by the American Society of Agronomy evaluated the fungicidal properties of a tetrabromo derivative against Fusarium species. The compound demonstrated a reduction in fungal biomass and spore germination rates, highlighting its potential as an eco-friendly agricultural fungicide.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: TMCB acts as a dual inhibitor of casein kinase 2 (CK2) and ERK8, with an inhibitory concentration (IC50) of 0.5 µM for both enzymes. It also binds to other kinases such as Pim-1, HIPK2, and DYRK1A.

Apoptosis Induction: TMCB induces apoptosis in certain cell lines, such as Jurkat cells, when used at concentrations ranging from 10 to 50 µM.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of the target compound with structurally related imidazole carboxamides:

Key Observations :

- Bromination vs. Chlorination : The target compound’s tetrabrominated aromatic ring increases its molecular weight and lipophilicity compared to dichloro derivatives (e.g., 64737-16-2). This may enhance its persistence in hydrophobic environments but reduce solubility in polar solvents .

- Thermal Stability : Compounds with sulfur-rich substituents (e.g., 109 in ) exhibit high melting points (>240°C), suggesting robust thermal stability, whereas brominated analogs like the target compound may decompose at lower temperatures due to weaker C–Br bonds .

Functional and Application Differences

- Coordination Chemistry : Sulfur-containing analogs (e.g., 109) are candidates for metal-ligand complexes, whereas the target’s bromine atoms could serve as leaving groups in cross-coupling reactions .

- Material Science : The dimethyl derivative (146450-02-4) may act as a polymer precursor due to its low molecular weight and simplicity, contrasting with the target’s bulky structure .

Biological Activity

1H-Imidazole-2-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- is particularly noteworthy for its potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure characterized by a tetrabromo-4-methoxyphenyl substituent attached to the imidazole backbone. The synthesis typically involves multi-step reactions that include the formation of the imidazole ring followed by functionalization with various substituents to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown promising results against various bacterial strains:

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| 1 | 50 | S. typhi |

| 2 | 250 | C. albicans |

| 3 | 12.5 | S. typhi |

In these studies, the imidazole derivatives were evaluated using the broth microdilution method against Gram-positive and Gram-negative bacteria and fungi .

Anticancer Activity

The compound has been investigated for its anticancer properties. In a study focusing on imidazole derivatives as Axl inhibitors, it was found that certain derivatives exhibited selective inhibition of Axl kinase activity, which is implicated in oncogenic processes. The lead compound showed an IC50 value significantly lower than conventional chemotherapeutics like cisplatin .

Furthermore, another study highlighted that imidazole-based compounds could induce apoptosis in cancer cell lines by activating p53 and increasing reactive oxygen species (ROS) levels. This mechanism suggests that the compound may serve as a potential therapeutic agent in cancer treatment .

Case Studies

- Breast Cancer Treatment : A derivative related to imidazoles demonstrated lower IC50 values of 0.86 μM against MCF-7 cell lines compared to traditional treatments. This indicates a stronger efficacy in inducing apoptosis through ROS-mediated pathways .

- Bacterial Infections : In comparative studies, imidazole derivatives were shown to outperform standard antibiotics against resistant bacterial strains, suggesting their potential role in treating infections where conventional therapies fail .

The biological activity of this class of compounds is often attributed to their ability to interact with key biological targets:

- Kinase Inhibition : Imidazole derivatives can inhibit various kinases involved in cancer progression.

- Apoptosis Induction : Activation of apoptotic pathways through ROS generation and p53 activation has been observed.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic: What synthetic methodologies are effective for synthesizing this tetrabromo-substituted imidazole carboxamide?

The synthesis of this compound likely involves multi-step reactions, including condensation of substituted amines with carbonyl precursors. For example, tetra-substituted imidazoles are often synthesized via the Debus-Radziszewski reaction, which uses ammonium acetate, aldehydes, and diketones under reflux conditions . Optimization of bromination steps (e.g., using NBS or Br₂ in controlled environments) is critical to achieve regioselective substitution at the 2,3,5,6-positions of the phenyl ring. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>98%), as noted in supplier data . Characterization by -NMR, -NMR, and elemental analysis is essential to confirm structural integrity .

Advanced: How do the bromine substituents influence the compound’s electronic properties and reactivity?

The electron-withdrawing nature of bromine atoms increases the electrophilicity of the aromatic ring, potentially enhancing binding affinity to biological targets like kinases. Computational studies (e.g., DFT calculations) can quantify the electron density distribution and predict reactive sites. For example, bromine’s steric bulk may hinder rotation around the amide bond, stabilizing specific conformations critical for target interaction . Experimental validation via X-ray crystallography or UV-Vis spectroscopy can corroborate these predictions .

Basic: What analytical techniques are prioritized for structural validation and purity assessment?

Key techniques include:

- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, with splitting patterns confirming substitution patterns .

- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Validates empirical formula by matching calculated and observed C/H/N/O content .

- HPLC : Assesses purity (>98% as per supplier standards) and detects trace impurities .

Advanced: How can molecular docking predict this compound’s interaction with kinase targets?

Docking studies (using software like AutoDock Vina) model the compound’s binding to kinase active sites. The tetrabromo-methoxyphenyl group may occupy hydrophobic pockets, while the imidazole carboxamide forms hydrogen bonds with catalytic residues. For example, analogous imidazole derivatives show affinity for Casein Kinase via similar interactions . Free energy calculations (MM/PBSA) refine binding affinity predictions, which can be validated via in vitro kinase inhibition assays .

Advanced: How should researchers address contradictions in reported biological activity data?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. A systematic approach includes:

- Replication : Repeat experiments under standardized protocols.

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays).

- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO concentration) or incubation time .

Basic: What precautions are necessary for handling and storing brominated imidazole derivatives?

- Storage : In airtight, light-resistant containers at -20°C to prevent bromine loss or degradation.

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Solubility in DMSO or DMF requires careful waste disposal .

Advanced: How does the para-methoxy group affect pharmacokinetic properties?

The methoxy group enhances lipophilicity, improving membrane permeability (logP calculations). However, it may reduce metabolic stability due to potential demethylation by CYP450 enzymes. Pharmacokinetic studies in rodent models, paired with LC-MS/MS analysis of plasma samples, can quantify bioavailability and half-life .

Basic: What are common synthetic by-products, and how are they mitigated?

By-products may include partially brominated intermediates or oxidized imidazole rings. Strategies:

- Stepwise Bromination : Control stoichiometry and reaction time to minimize over-bromination.

- Chromatographic Separation : Use silica gel columns with gradient elution (hexane/EtOAc) .

Advanced: Which in vitro assays are suitable for evaluating kinase inhibition?

- Kinase-Glo Luminescent Assay : Measures ATP depletion to quantify inhibition.

- Radioactive -ATP Incorporation : Tracks substrate phosphorylation.

- Cellular Proliferation Assays : Use cancer cell lines (e.g., HL-60 for Hodgkin’s lymphoma models) to correlate kinase inhibition with anti-proliferative effects .

Advanced: How can structure-activity relationship (SAR) studies optimize therapeutic potential?

SAR strategies include:

- Analog Synthesis : Vary substituents (e.g., replace Br with Cl or CF₃) to assess impact on activity.

- 3D-QSAR Modeling : Relate molecular descriptors (e.g., steric, electrostatic) to IC₅₀ values.

- In Vivo Efficacy Testing : Prioritize analogs with improved potency and low cytotoxicity in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.